N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a 2,8-dimethyl substitution on the fused pyrimidine ring and a 3-(4-methoxyphenyl)propanamide side chain at position 2. The pyrido-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the dimethyl substituents likely modulate steric and electronic properties of the core structure .
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-10-11-23-17(12-13)21-14(2)19(20(23)25)22-18(24)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHPMZTZBGLHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 4-methoxyphenylpropanamide. The key steps in the synthesis may involve:
Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine core with the methoxyphenyl group.
Amidation: Forming the amide bond between the two components.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in cancer therapy. It has shown promise in several key areas:
1. Anticancer Activity :
- The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis. Various studies have demonstrated its effectiveness against different cancer cell lines.
2. Enzyme Inhibition :
- Similar compounds have been shown to inhibit specific enzymes that are crucial for cancer cell survival. This mechanism is vital for developing targeted cancer therapies.
3. Cell Cycle Modulation :
- Evidence suggests that the compound can induce cell cycle arrest, particularly at the G1 phase, which prevents further proliferation of cancer cells.
Data Summary
The following table summarizes key findings from various studies on the biological activity of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study :
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction.
MCF7 Cell Line Study :
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound caused cell cycle arrest at the G1 phase, effectively halting further proliferation.
HeLa Cell Line Study :
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes essential for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Pyrimidine/Pyrido-Pyrimidine Scaffolds
- Target Compound : The pyrido[1,2-a]pyrimidin-4-one core is fused, with a ketone at position 4 and methyl groups at positions 2 and 6.
- Compound 8b (): Features a pyrimidin-4-yl group attached to a benzyl-substituted amide. The pyrimidine ring lacks fusion but includes a methoxy substituent, enhancing solubility .
- Compounds m, n, o (): Contain tetrahydropyrimidin-1(2H)-yl groups in a peptide-like backbone, emphasizing conformational flexibility over planar aromatic systems .
Substituent Effects
- The 4-methoxyphenyl group in the target compound contrasts with cyclohexylamino () or sulfamoylphenyl () moieties in analogs.
Physicochemical and Spectroscopic Properties
Table 1: Comparison of Key Properties
Observations:
Research Implications
- For example, sulfamoyl groups are associated with protease inhibition .
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the target’s structure could be resolved using similar methods .
Biological Activity
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article reviews the biological activity of this compound based on current research findings.
Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in inflammatory processes. For example, it has been shown to inhibit Human Leukocyte Elastase (HLE), a proteinase involved in the degradation of elastin and other proteins in the extracellular matrix. An imbalance in HLE activity is associated with several chronic diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
1. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties by inhibiting HLE. In vivo studies demonstrated that administration of this compound reduced acute lung hemorrhage induced by HLE in mice, showcasing its potential use in treating inflammatory diseases .
2. Antioxidant Properties
Preliminary studies suggest that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antioxidant activity. This could be beneficial in mitigating oxidative stress-related damage in various pathologies .
Case Study 1: Inhibition of Human Leukocyte Elastase
A study evaluated the efficacy of a related pyrido[1,2-a]pyrimidine derivative as a selective HLE inhibitor. It was found to have a low inhibition constant (K_i = 0.0168 nM), indicating high potency against HLE. The study also reported significant reduction in paw edema induced by carrageenan and HLE in rodent models .
Case Study 2: In Silico Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted to assess the drug-likeness of this compound. The results indicated compliance with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
